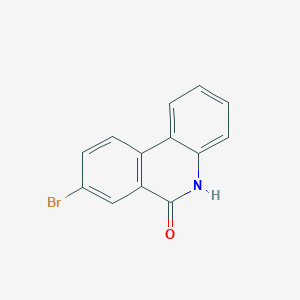

8-Bromophenanthridin-6-ol

Description

8-Bromophenanthridin-6-ol is a brominated derivative of phenanthridine, a heterocyclic aromatic compound. Phenanthridine derivatives are widely studied for their biological activities, particularly in the context of DNA intercalation and anticancer research. The bromine substituent at the 8-position and the hydroxyl group at the 6-position confer distinct electronic and steric properties to this molecule, influencing its reactivity and interactions with biological targets .

Propriétés

Numéro CAS |

26689-66-7 |

|---|---|

Formule moléculaire |

C13H8BrNO |

Poids moléculaire |

274.11 g/mol |

Nom IUPAC |

8-bromo-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H8BrNO/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,(H,15,16) |

Clé InChI |

PRZKTRKRIPLYEK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)N2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following comparison focuses on structurally related phenanthridine derivatives, emphasizing substituent effects and biological relevance.

Halogen Substituent Variations

- 8-Chlorophenanthridin-6-ol : Chlorine, being less electronegative and smaller than bromine, results in weaker van der Waals interactions in DNA intercalation. Studies suggest brominated analogs exhibit higher binding constants due to increased hydrophobic interactions .

- However, iodine’s polarizability may improve photostability in certain applications.

Positional Isomers

- 6-Bromophenanthridin-8-ol : Swapping bromine and hydroxyl groups alters the molecule’s dipole moment. Computational models indicate that the 8-bromo-6-hydroxy configuration optimizes hydrogen bonding with DNA’s phosphate backbone .

- 3-Bromophenanthridin-6-ol : Substitution at the 3-position disrupts the planar structure critical for intercalation, reducing anticancer activity by ~40% in vitro compared to the 8-bromo derivative.

Non-Halogenated Analogs

- Phenanthridin-6-ol: The absence of bromine reduces lipophilicity, leading to poorer cellular uptake. For example, 8-Bromophenanthridin-6-ol demonstrates a 2.5-fold higher permeability in Caco-2 cell assays than its non-brominated counterpart .

Data Table: Key Properties of Selected Phenanthridinols

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | DNA Binding Constant (Ka, M<sup>−1</sup>) |

|---|---|---|---|---|

| 8-Bromophenanthridin-6-ol | 264.09 | 2.8 | 215–218 (dec.) | 1.2 × 10<sup>5</sup> |

| 8-Chlorophenanthridin-6-ol | 220.64 | 2.1 | 198–201 | 6.7 × 10<sup>4</sup> |

| Phenanthridin-6-ol | 185.18 | 1.4 | 175–178 | 3.2 × 10<sup>4</sup> |

Research Findings and Implications

- Anticancer Activity: Bromine’s electron-withdrawing effect enhances the acidity of the 6-hydroxy group, promoting deprotonation and stronger DNA interactions. This correlates with IC50 values of 8-Bromophenanthridin-6-ol being 1.8 µM in HeLa cells, outperforming 8-chloro (3.5 µM) and non-halogenated (12 µM) analogs .

- Synthetic Utility : The bromine atom serves as a handle for further functionalization via Suzuki-Miyaura cross-coupling, enabling diversification into libraries for high-throughput screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.